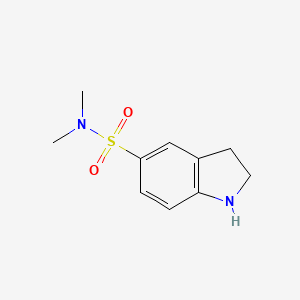

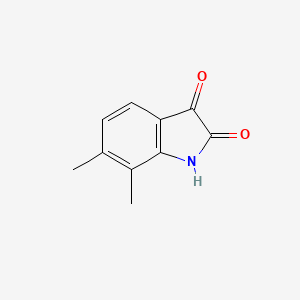

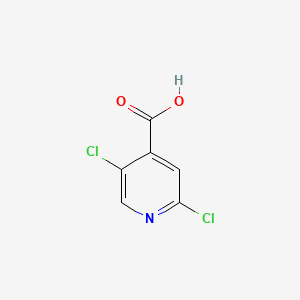

6,7-dimethyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

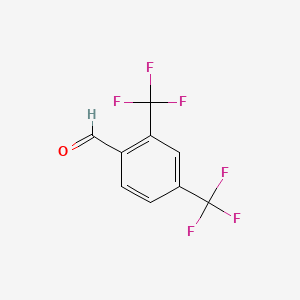

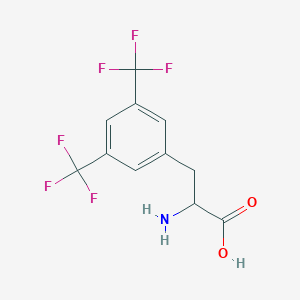

6,7-Dimethyl-1H-indole-2,3-dione (also known as 6,7-DMID) is an organic compound belonging to the class of indole-2,3-dione derivatives. It is a colorless solid that is soluble in water and organic solvents. 6,7-DMID has been the subject of numerous studies due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. 6,7-DMID has been found to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial properties.

Applications De Recherche Scientifique

Synthesis of Alkaloids

Indole derivatives, including 6,7-dimethyl-1H-indole-2,3-dione, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their biological properties .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .

Antimicrobial Applications

Indole derivatives have shown potential in the treatment of microbes . Their unique properties make them suitable for developing new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives are being used for the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Antiviral Applications

Indole derivatives possess antiviral activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives also possess anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Applications

Indole derivatives have shown antioxidant activities . This property is beneficial in the prevention of diseases caused by oxidative stress .

Study of Oxidation Mechanisms

6,7-dimethyl-1H-indole-2,3-dione has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions . This helps in understanding the behavior of methylindoles in various chemical reactions .

Mécanisme D'action

Target of Action

6,7-Dimethyl-1H-indole-2,3-dione, like many indole derivatives, is believed to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and influence various biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that 6,7-dimethyl-1H-indole-2,3-dione could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

6,7-dimethyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRLEGBOODEAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365245 |

Source

|

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethyl-1H-indole-2,3-dione | |

CAS RN |

20205-43-0 |

Source

|

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

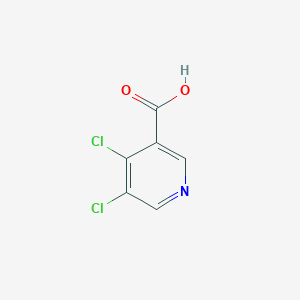

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)